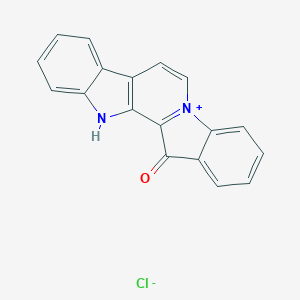

Fascaplysin

Übersicht

Beschreibung

Synthesis Analysis

A series of novel fascaplysin derivatives with tunable hydrophobicity were designed and synthesized . The in vitro bioactivity assessment revealed that these compounds could inhibit the tested Gram-positive bacteria . In another study, a new two-step method of synthesis of fascaplysin derivatives based on low temperature UV quaternization was reported .Molecular Structure Analysis

Fascaplysin is a marine alkaloid based on a 12 H -pyrido [1–2-a:3,4-b′]diindole ring system . The planar structure of fascaplysin can be inserted into DNA and such interaction also limits the further application of fascaplysin, necessitating its structural modification .Chemical Reactions Analysis

Fascaplysin derivatives were found to inhibit the tested Gram-positive bacteria . A series of fascaplysin derivatives and their corresponding β-carboline precursors have been synthesized .Wissenschaftliche Forschungsanwendungen

Synthetic Derivatives

Researchers have explored methods to synthesize fascaplysin derivatives. Notably:

- Reduced DNA Intercalation : 6-tert-butylfascaplysin exhibits decreased DNA intercalation compared to fascaplysin, while maintaining cytotoxicity .

Antiplasmodial Activity

Fascaplysin demonstrates potent antiplasmodial effects, making it a potential candidate for malaria treatment .

Antioxidant Properties

The compound also exhibits antioxidant activity, which could have implications for oxidative stress-related diseases .

Anti-Inflammatory Effects

Fascaplysin’s anti-inflammatory properties open up new avenues for biomedical applications .

Protein Kinase Modulation

Studies reveal that fascaplysin can impact protein kinases, including protein kinase B (PKB) and adenosine monophosphate-activated protein kinase (AMPK) .

Wirkmechanismus

Target of Action

Fascaplysin, a marine alkaloid isolated from sponges, primarily targets Cyclin-dependent kinases (CDKs) . CDKs play a key role in the cell cycle and are important anti-cancer drug targets . Fascaplysin inhibits CDK4 with surprising selectivity . CDK4 plays a central role in the regulation of the G0–G1 phase of the cell and is required for the G1/S phase transition .

Mode of Action

Fascaplysin interacts with its primary target, CDK4, by inhibiting its activity . This inhibition is achieved through the positive charge of fascaplysin, which is crucial for its selectivity . The interaction of fascaplysin with CDK4 leads to the inactivation of the retinoblastoma protein (pRb) by phosphorylation . pRb is a negative regulator of the E2F family of transcription factors , hence phosphorylation of pRb results in the release of transcription factors which activate the expression of the S-phase genes .

Biochemical Pathways

Fascaplysin affects multiple biochemical pathways. It has been found to inhibit migration by regulating the wnt/β-catenin signaling pathway and reversing the epithelial–mesenchymal transition phenotype . Fascaplysin also induces ferroptosis and apoptosis . Ferroptosis is induced in lung cancer cells, evidenced by increased levels of ROS and Fe2+ and downregulation of ferroptosis-associated protein and endoplasmic reticulum stress . In addition, ROS was found to mediate fascaplysin-induced apoptosis .

Pharmacokinetics

It is known that fascaplysin exhibits high cytotoxicity against various cancer cells . The IC50 values for fascaplysin have been reported to be as low as 0.4 µM for CDK4 , indicating its potent inhibitory activity

Result of Action

The molecular and cellular effects of fascaplysin’s action are primarily related to its ability to induce apoptosis and ferroptosis in cancer cells . Fascaplysin significantly upregulates the expression of PD-L1 in lung cancer cells, and enhances anti-PD-1 antitumor efficacy in a syngeneic mouse model . These results suggest that fascaplysin exerts anticancer effects by inducing apoptosis and ferroptosis in vitro, and improving the sensitivity of anti-PD-1 immunotherapy in vivo .

Action Environment

Environmental factors can influence the action, efficacy, and stability of fascaplysin. For example, in aquaculture, fascaplysin has been investigated as an alternative to antibiotics to control pathogens . The overuse of antibiotics in aquaculture is considered to be an environmental pollution, because it supports the transfer of antibiotic resistance genes within the aquatic environment . Fascaplysin, with its antibacterial properties, could potentially be a more environmentally friendly alternative . .

Eigenschaften

IUPAC Name |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O.ClH/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20;/h1-10H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUOOJVYZQILBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114719-57-2 | |

| Record name | Fascaplysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114719-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fascaplysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114719572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

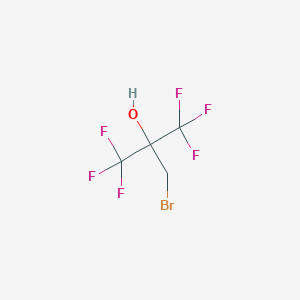

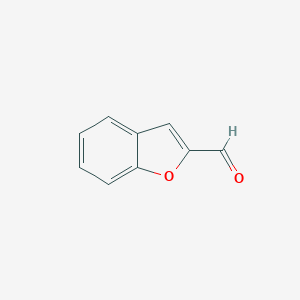

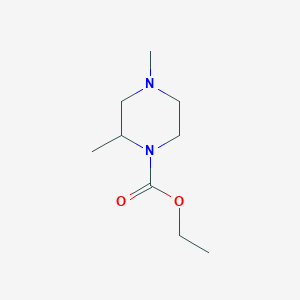

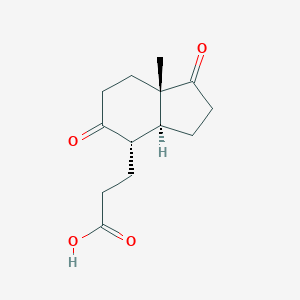

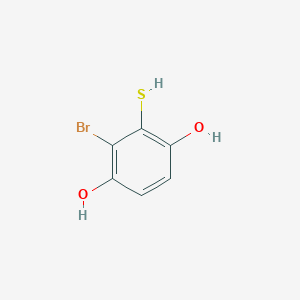

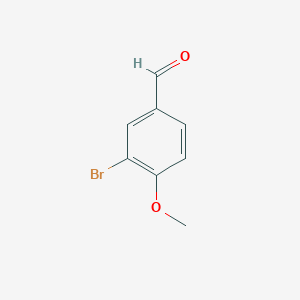

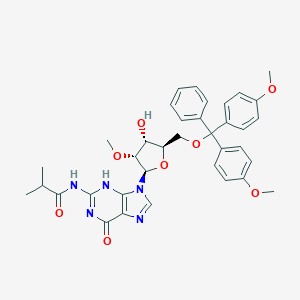

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

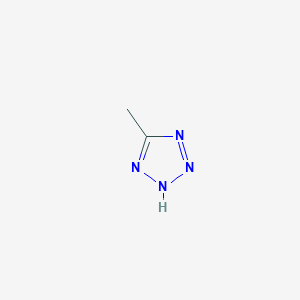

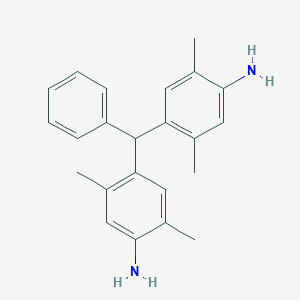

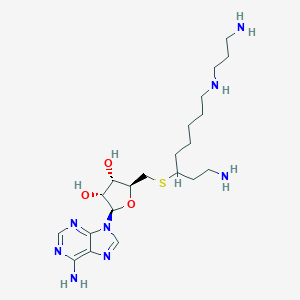

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[(phenylmethylene)bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[3-hydroxy-N-phenylnaphthalene-2-carboxamide]](/img/structure/B45413.png)

![Sodium;3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B45421.png)

![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)

![N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B45432.png)